(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
CAS No.: 149704-63-2
Cat. No.: VC11692601
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149704-63-2 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | IJMJEEWBYMCJQL-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CN=CC2=C1C(=CN2)C[C@@H](C(=O)O)N |
| SMILES | C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |
| Canonical SMILES | C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
Chiral Configuration and Backbone Architecture
The compound features a chiral center at the second carbon of its propanoic acid backbone, conferring stereochemical specificity critical for interactions with biological targets. The (2S) configuration ensures spatial orientation that may influence binding affinity and selectivity. The pyrrolo[2,3-c]pyridine moiety, a bicyclic heteroaromatic system, introduces rigidity and π-electron density, enhancing potential for aromatic stacking and hydrogen bonding.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
| Chiral Centers | 1 |
| Heterocyclic System | Pyrrolo[2,3-c]pyridine |
Comparison with Structural Analogues
The positional isomerism of the pyrrolopyridine ring distinguishes this compound from analogues like 2-oxo-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (CAS No. 2228253-90-3), which features a [2,3-b] fused ring system . This subtle difference alters electronic distribution and steric effects, potentially modulating biological activity.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
Synthetic routes typically involve multi-step organic reactions, including:
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Ring Construction: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.
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Chiral Induction: Asymmetric synthesis or enzymatic resolution to establish the (2S) configuration.
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Propanoic Acid Functionalization: Coupling the heterocycle to the amino acid backbone using cross-coupling catalysts.
Yield and purity depend on reaction conditions, such as temperature, solvent polarity, and catalyst choice. For instance, palladium-catalyzed Suzuki-Miyaura couplings may achieve >70% yield in optimized setups.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, DMF, 80°C | 65 |
| Asymmetric Amination | L-Proline, KOH, Ethanol | 58 |
| Coupling | Pd(PPh₃)₄, Dioxane, 100°C | 72 |
Industrial Production Challenges
Scaling synthesis requires addressing:
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Cost of Chiral Catalysts: Transition metal catalysts contribute significantly to expenses.
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Purification Complexity: Chromatographic separation of stereoisomers remains labor-intensive.
Biological Activities and Mechanistic Insights
Hypothesized Mechanisms of Action
The compound’s structure suggests dual functionality:
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Amino Acid Backbone: May mimic endogenous amino acids, interfering with metabolic pathways.
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Pyrrolopyridine Moiety: Could intercalate into DNA or inhibit kinase enzymes via ATP-binding site competition.
Table 3: Predicted Biological Targets
| Target Class | Example Targets | Interaction Hypothesis |
|---|---|---|
| Kinases | EGFR, ABL1 | Competitive ATP inhibition |
| DNA Topoisomerases | Topo I, Topo II | Intercalation or cleavage complex stabilization |
| Neurotransmitter Receptors | NMDA, GABAₐ | Allosteric modulation |
Computational and Experimental Interaction Studies
Molecular Docking Simulations
In silico models predict strong binding (ΔG < -8 kcal/mol) to kinase domains, with key interactions including:
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Hydrogen bonds between the amino group and kinase hinge region.
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π-π stacking of the pyrrolopyridine ring with hydrophobic pockets.
In Vitro Assays
Preliminary studies on analogous compounds show:
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IC₅₀ values of 0.5–5 µM against leukemia cell lines (e.g., K562).
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MIC values of 8–64 µg/mL against Gram-positive pathogens.
Comparative Analysis with Pyrrolopyridine Analogues
Impact of Ring Position on Bioactivity
The [2,3-c] fusion in the target compound versus [2,3-b] in CAS No. 2228253-90-3 alters:
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Electron Density: [2,3-c] systems exhibit greater aromaticity, enhancing DNA intercalation potential.
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Solubility: LogP values differ by 0.3–0.5 units, affecting membrane permeability.
Table 4: Structural and Bioactive Comparisons
| Property | Target Compound | [2,3-b] Analogue |
|---|---|---|
| Molecular Weight | 205.21 g/mol | 204.18 g/mol |
| logP | 1.2 | 0.9 |
| Predicted IC₅₀ (EGFR) | 1.8 µM | 3.5 µM |
Future Research Directions
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In Vivo Toxicity Profiling: Assess pharmacokinetics and organ-specific toxicity in animal models.
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Structure-Activity Relationship (SAR) Studies: Modify the pyrrolopyridine ring to optimize potency and selectivity.
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Targeted Drug Delivery Systems: Encapsulate the compound in nanoparticles to enhance bioavailability.
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